5-HT₂ Receptor Antagonism as Primary Mechanism vs. SERT/NET Inhibitors
Trimipramine maleate differentiates itself from comparator TCAs like imipramine and amitriptyline through a distinct receptor binding profile. While imipramine and amitriptyline act primarily as serotonin and norepinephrine reuptake inhibitors, trimipramine functions predominantly as a 5-HT₂ receptor antagonist with relatively weak activity at monoamine transporters [1]. Specifically, trimipramine exhibits a pKi of 8.10 (Ki ≈ 7.9 nM) for the 5-HT₂ receptor, which is approximately 30-fold more potent than its activity at SERT (IC₅₀ = 2.11 µM) and NAT (IC₅₀ = 4.99 µM) [2][3]. In contrast, amitriptyline demonstrates a Ki of 235 nM for 5-HT₂, making trimipramine roughly 30 times more potent as a 5-HT₂ antagonist .
| Evidence Dimension | 5-HT₂ Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 8.10 (Ki ≈ 7.9 nM) |
| Comparator Or Baseline | Amitriptyline: Ki = 235 nM for 5-HT₂ |
| Quantified Difference | ~30-fold higher affinity (7.9 nM vs. 235 nM) |
| Conditions | In vitro radioligand binding assays using human recombinant receptors |
Why This Matters
This differential binding profile supports research applications requiring selective serotonergic modulation without robust monoamine reuptake inhibition.
- [1] Gastpar M. Clinical originality and new biology of trimipramine. Drugs. 1989;38 Suppl 1:43-8. View Source
- [2] Jenck F, et al. Eur J Pharmacol. 1993;231(2):223-9. View Source
- [3] Haenisch B, et al. Psychopharmacology (Berl). 2011;217(2):289-95. View Source
